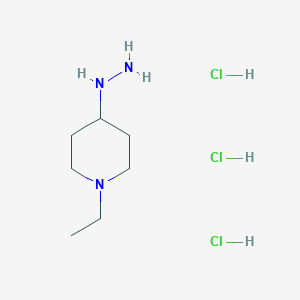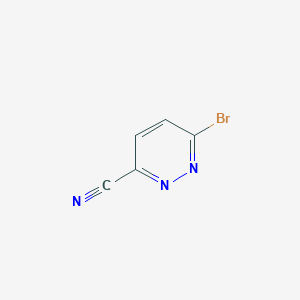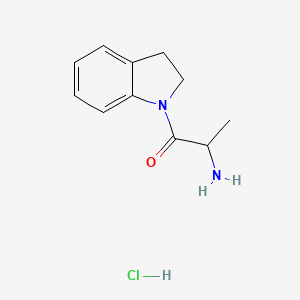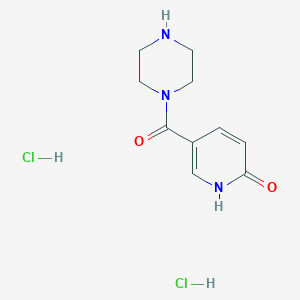![molecular formula C13H12N2O2 B1520873 N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine CAS No. 1087792-27-5](/img/structure/B1520873.png)
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine
Übersicht
Beschreibung
“N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine” is a chemical compound with the IUPAC name 4-(4-pyridinylmethoxy)benzaldehyde oxime . It has a molecular weight of 228.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-8H,9-10H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.25 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-(pyridin-4-ylmethoxy)benzaldehyde oxime: is utilized in proteomics research as a specialty biochemical . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be involved in the identification and quantification of proteins, understanding their interactions, and determining their functional networks within the biological system.
Anticancer Agent Design
The compound has been used in the design and synthesis of new anticancer agents. A study describes the development of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which show promising antiproliferative activities against various cancer cell lines . The compound’s role in this context is likely related to its ability to act as a precursor or a moiety within the larger molecular structure of the synthesized anticancer agents.
Molecular Hybridization
In the field of drug discovery, molecular hybridization is a strategy where two or more drug entities are combined to create a new compound with enhanced therapeutic effects. The compound has been involved in such strategies, particularly in the creation of molecules with improved anticancer properties .
Cell Cycle Analysis
The compound’s derivatives have been studied for their effects on the cell cycle of cancer cells. By analyzing how these derivatives influence the cell cycle, researchers can gain insights into their potential as cancer treatments .
Small-Molecule Targeted Drug Development
The compound has been implicated in the development of small-molecule targeted drugs. These drugs aim to target specific pathways involved in cancer progression, offering a more focused approach to treatment with potentially fewer side effects compared to traditional chemotherapy .
Synthesis of Urea Derivatives
The compound serves as a starting point for the synthesis of various urea derivatives. These derivatives have been evaluated for their antiproliferative activity, which is crucial in the search for new therapeutic agents against cancer .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(NE)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-9,16H,10H2/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLLYKPNQNQPM-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)
![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)
![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
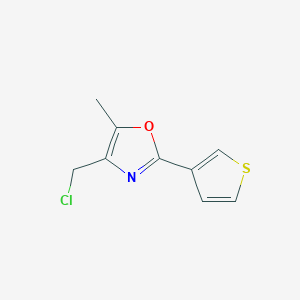
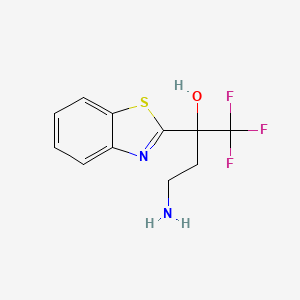
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)

